

# An In-depth Technical Guide to the Pyrazole Carboxamide Derivative SR141716A (Rimonabant)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-(4-Methoxyphenyl)-1H-imidazole*

Cat. No.: *B160772*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated hazards of the pyrazole carboxamide derivative SR141716A, also known as Rimonabant. This compound has been a significant tool in pharmacological research, primarily for its potent and selective inverse agonist activity at the cannabinoid receptor type 1 (CB1).

## Chemical and Physical Properties

SR141716A is a synthetic diarylpyrazole antagonist of the CB1 receptor.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                                                                     | Reference                                                   |
|-------------------|-----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 168273-06-1                                                                                               | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Alternative Name  | Rimonabant                                                                                                | <a href="#">[5]</a>                                         |
| Chemical Name     | N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide           | <a href="#">[5]</a>                                         |
| Molecular Formula | C <sub>22</sub> H <sub>21</sub> Cl <sub>3</sub> N <sub>4</sub> O                                          | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 463.8 g/mol                                                                                               | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> |
| Appearance        | Crystalline solid                                                                                         | <a href="#">[4]</a>                                         |
| Purity            | ≥98%                                                                                                      | <a href="#">[4]</a>                                         |
| Solubility        | Soluble in DMSO (20 mg/ml), ethanol (30 mg/ml), and DMF (20 mg/ml). Sparingly soluble in aqueous buffers. | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Storage           | Store at -20°C                                                                                            | <a href="#">[4]</a>                                         |
| InChI Key         | JZCPYUJPEARBJL-UHFFFAOYSA-N                                                                               | <a href="#">[3]</a>                                         |
| SMILES            | Clc1ccc(cc1)c1c(C)c(nn1c1ccc(Cl)cc1Cl)C(=O)NN1CCCCCC1                                                     | <a href="#">[3]</a>                                         |

## Biological Activity and Mechanism of Action

SR141716A is a potent and selective antagonist and inverse agonist of the central cannabinoid receptor (CB1), with a Ki of 1.8 nM.[\[2\]](#) It exhibits high selectivity for CB1 over CB2 receptors (Ki > 1000 nM).[\[1\]](#)[\[3\]](#)[\[4\]](#)

The primary mechanism of action of SR141716A is the blockade of CB1 receptors. As an inverse agonist, it not only blocks the effects of cannabinoid agonists but also reduces the basal activity of the receptor.[\[6\]](#) The endocannabinoid system is known to play a role in

regulating appetite and energy balance, and by blocking CB1 receptors, SR141716A can reduce appetite and food intake.[6][7]

## Signaling Pathways

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein (Gi/o). Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As an inverse agonist, SR141716A can increase adenylyl cyclase activity, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA).[8] This modulation of the cAMP/PKA pathway is a key aspect of its mechanism of action. Furthermore, SR141716A has been shown to influence other signaling pathways, including the MAPK pathway, and can affect the expression of various proteins involved in cell cycle regulation and metabolism.[9][10]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Characterization and distribution of binding sites for [<sup>3</sup>H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Rimonabant | C<sub>22</sub>H<sub>21</sub>Cl<sub>3</sub>N<sub>4</sub>O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The cannabinoid CB1 receptor antagonist SR141716A (Rimonabant) enhances the metabolic benefits of long-term treatment with oleoylethanolamide in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The cannabinoid CB1 receptor antagonist rimonabant (SR141716) inhibits human breast cancer cell proliferation through a lipid raft-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cannabinoid CB1 receptor antagonist rimonabant (SR141716) inhibits cell proliferation and increases markers of adipocyte maturation in cultured mouse 3T3 F442A preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pyrazole Carboxamide Derivative SR141716A (Rimonabant)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160772#cas-number-10040-95-6-properties-and-hazards>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)